molecular formula C17H23N3O2 B029703 tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate CAS No. 252978-89-5

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Cat. No. B029703
M. Wt: 301.4 g/mol
InChI Key: OEAMZRWFIQSVJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a chemical compound that has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties. This compound is part of a broader class of substances that have been explored for their potential applications in various fields, excluding direct drug use and dosage or side effects.

Synthesis Analysis

The synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate and its derivatives involves condensation reactions and characterizations by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Single crystal XRD data have been utilized for confirming structures (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate has been elucidated through crystallography, showing that these compounds crystallize in specific space groups with detailed unit cell parameters. The molecules are linked through weak intermolecular interactions, contributing to the stabilization of the crystal structure (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

The chemical behavior of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate derivatives involves interactions such as C–H···O and aromatic π–π stacking interactions. These interactions play a crucial role in the three-dimensional architecture of the compounds and influence their reactivity and interaction with other molecules (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis of Biologically Active Natural Products

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The synthesis started from commercially available 4-bromo-1H-indole. The title compound was synthesized with a good yield and selectivity .
  • Results: The newly synthesized compounds were characterized by spectral data .

Building Blocks in Drug Synthesis

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
  • Methods of Application: The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
  • Results: The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Bioactive Natural Products

  • Scientific Field: Organic Chemistry

Synthesis of Bioactive Natural Products

  • Scientific Field: Organic Chemistry

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAMZRWFIQSVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621515
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

CAS RN

252978-89-5
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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